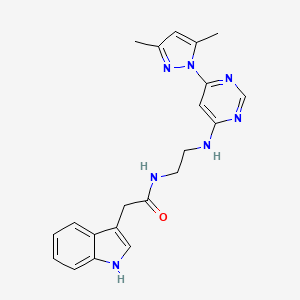

![molecular formula C20H19FN2O2 B2535564 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide CAS No. 851406-67-2](/img/structure/B2535564.png)

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In We will also discuss the scientific research applications of this compound and list future directions for research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Quinoline derivatives are synthesized through various chemical reactions, highlighting their versatile applications in medicinal chemistry and drug development. One method involves a tandem addition-elimination-SNAr reaction, which produces ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structures, significant in several drug compounds (Bunce, Lee, & Grant, 2011). These processes are critical for constructing complex molecules with potential therapeutic properties.

Antimicrobial and Anticancer Activity

Quinoline derivatives demonstrate significant biological activities, including antimicrobial and anticancer effects. For instance, certain quinoline compounds show promising anti-tuberculosis activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Venugopala et al., 2020). Additionally, novel quinoline analogs exhibit potent antiproliferative activities against various human tumor cell lines, underlining their potential as anticancer agents (Wang et al., 2009).

Fluorescent Probes and Imaging Agents

Quinoline-based compounds are utilized as fluorescent chemosensors for metal ions in biological and environmental samples, illustrating their importance in analytical chemistry. For example, a chemosensor based on quinoline efficiently detects and quantifies Zn2+ ions in water samples and living cells, highlighting its application in environmental monitoring and biological research (Kim et al., 2016). These sensors are crucial for understanding metal ion dynamics in various settings.

Neurological Research and Drug Development

Quinoline derivatives are explored for their psycho- and neurotropic properties, including potential applications in treating neurological disorders. Certain compounds show sedative, anti-amnesic, and antihypoxic effects in vivo, suggesting their relevance in developing treatments for conditions like anxiety, memory impairment, and oxygen deprivation-related neural damage (Podolsky, Shtrygol’, & Zubkov, 2017).

Eigenschaften

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c1-12-3-4-13(2)18-17(12)11-15(20(25)23-18)9-10-22-19(24)14-5-7-16(21)8-6-14/h3-8,11H,9-10H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMVJXYFUROPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2535481.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)

![Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate](/img/structure/B2535490.png)

![1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride](/img/structure/B2535494.png)

![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535495.png)

![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2535496.png)

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2535504.png)